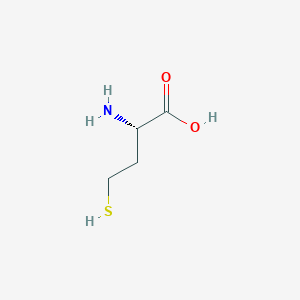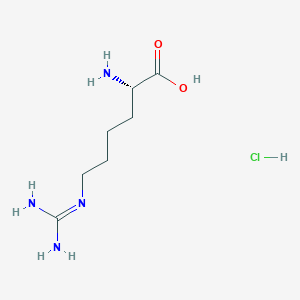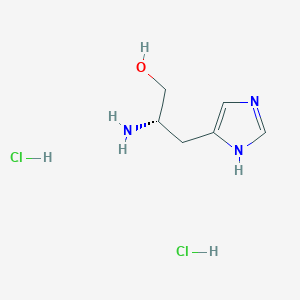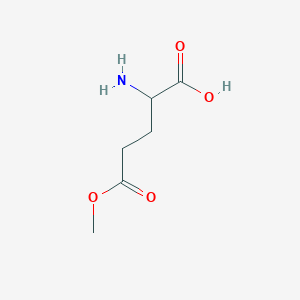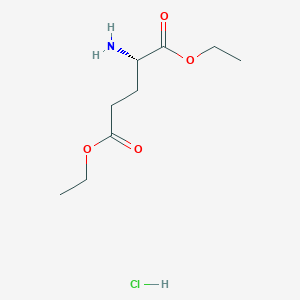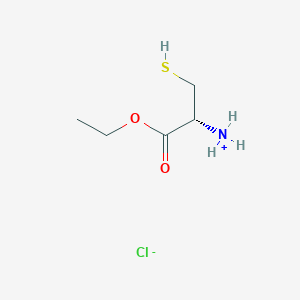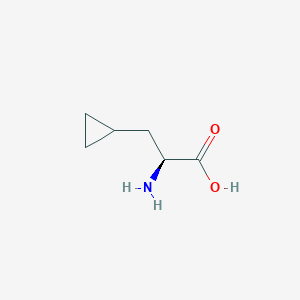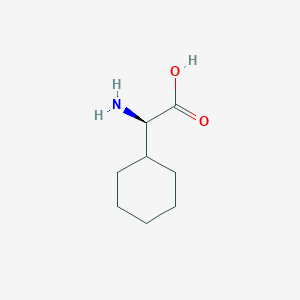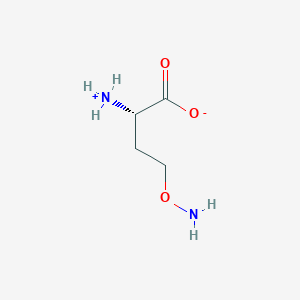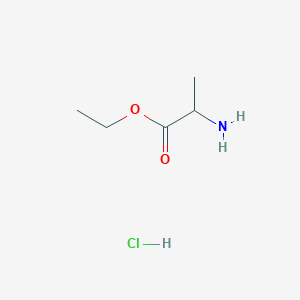
(S)-Ethyl 2-aminopropanoate hydrochloride
Descripción general
Descripción
-(S)-Ethyl 2-aminopropanoate hydrochloride, also known as its common name, S-2-Aminopropanoic acid hydrochloride, is a chiral amino acid derivative and a salt of 2-aminopropanoic acid, an alpha-amino acid. It is an important intermediate in the synthesis of organic compounds, including drugs and other pharmaceuticals. This compound is an important component of many biochemical and physiological processes, and has been used in research for a variety of applications.
Aplicaciones Científicas De Investigación
H-Ala-OEt.HCl: , also known as (S)-Ethyl 2-aminopropanoate hydrochloride, Ethyl L-alaninate hydrochloride, or L-Alanine ethyl ester hydrochloride, is an alanine derivative used in various scientific research applications. Below are some of the unique applications of this compound:
Ergogenic Supplements
H-Ala-OEt.HCl has been used in the development of ergogenic supplements. These supplements aim to enhance physical performance and mental stamina during stress-related tasks, influence the secretion of anabolic hormones, and prevent exercise-induced muscle damage .
Synthesis of Amino Acid Esters
This compound is involved in the synthesis of amino acid esters, which are essential in peptide synthesis and pharmaceutical manufacturing .
Peptidic Foldamers Research
H-Ala-OEt.HCl is used in the study of synthetic peptidic systems, particularly α/β-heterogeneous backbone peptidic foldamers, which have been explored for their structural and functional properties compatible with biological models .
Antifungal Agents
Research has been conducted on modifying the chemical structure of certain compounds to enhance their pharmacological activities. H-Ala-OEt.HCl derivatives have shown potential as antifungal agents, especially against plant pathogens .
Mecanismo De Acción
Target of Action
L-Alanine ethyl ester hydrochloride, also known as H-Ala-OEt.HCl, is an alanine derivative It is known that amino acids and their derivatives can influence a variety of biological targets, including enzymes, receptors, and transport proteins .
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that L-Alanine ethyl ester hydrochloride may interact with these hormones or their receptors.
Biochemical Pathways
They can supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that L-Alanine ethyl ester hydrochloride may be involved in energy metabolism and stress response pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 15361 , which may influence its absorption and distribution
Result of Action
Given its influence on the secretion of anabolic hormones , it may promote muscle growth and repair, enhance mental performance, and protect against exercise-induced muscle damage.
Action Environment
It is known that the compound should be stored at 4°c, away from moisture . This suggests that temperature and humidity may affect the stability of L-Alanine ethyl ester hydrochloride.
Propiedades
IUPAC Name |
ethyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-aminopropanoate hydrochloride | |
CAS RN |
1115-59-9 | |
| Record name | L-Alanine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to L-Alanine ethyl ester hydrochloride when exposed to gamma radiation?
A: When L-Alanine ethyl ester hydrochloride powder is irradiated with gamma rays, a specific free radical is generated. This radical, identified as CH3CHCOOC2H5, forms due to the interaction of the gamma radiation with the molecule. [] The formation of this radical has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy. [] The g-values and hyperfine structure constants obtained from the EPR analysis align with previous experimental and theoretical studies. []
Q2: Can L-Alanine ethyl ester hydrochloride be used to synthesize optically active polymers?
A: Yes, L-Alanine ethyl ester hydrochloride serves as a starting material for synthesizing optically active monomers, specifically L-[α-(N-p-acryloxybenzoyl)alanine ethyl esters]. [] These monomers can then be polymerized to create optically active polymers. This synthesis involves reacting L-Alanine ethyl ester hydrochloride with 1-p-acryloxybenzoyloxy-4-chlorobenzotriazoles through an aminolysis reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




